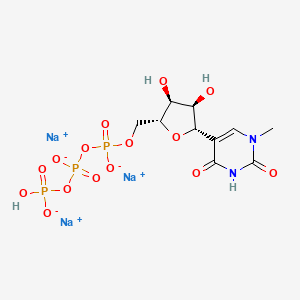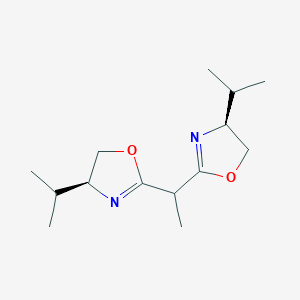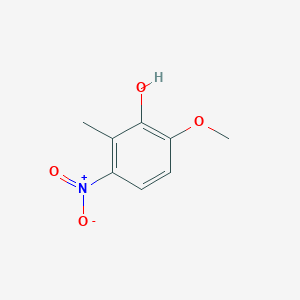
Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl hydrogen triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl hydrogen triphosphate is a complex organic compound with significant biochemical relevance. It is a sodium salt derivative of a nucleotide, which plays a crucial role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl hydrogen triphosphate typically involves the phosphorylation of the corresponding nucleoside. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the careful control of temperature, pH, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl hydrogen triphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other nucleotides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions include various phosphorylated nucleotides and their derivatives, which have significant biochemical and pharmaceutical applications.
Applications De Recherche Scientifique
Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl hydrogen triphosphate is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in nucleotide synthesis and modification.
Biology: In studies related to DNA and RNA synthesis, replication, and repair.
Medicine: As a potential therapeutic agent in the treatment of various diseases, including viral infections and cancer.
Industry: In the production of pharmaceuticals and biotechnological products.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleotide metabolism. It can inhibit or activate these enzymes, thereby influencing various biochemical pathways. The molecular targets include DNA polymerases, RNA polymerases, and other nucleotide-binding proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Adenosine triphosphate (ATP)
- Guanosine triphosphate (GTP)
- Cytidine triphosphate (CTP)
- Uridine triphosphate (UTP)
Uniqueness
Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl hydrogen triphosphate is unique due to its specific structure and the presence of the sodium ion, which can influence its solubility and reactivity compared to other nucleotides.
Propriétés
Formule moléculaire |
C10H14N2Na3O15P3 |
|---|---|
Poids moléculaire |
564.11 g/mol |
Nom IUPAC |
trisodium;[[[(2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O15P3.3Na/c1-12-2-4(9(15)11-10(12)16)8-7(14)6(13)5(25-8)3-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h2,5-8,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t5-,6-,7-,8+;;;/m1.../s1 |
Clé InChI |
NHPNEQMMDVBDAB-PBGPPWEJSA-K |
SMILES isomérique |
CN1C=C(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
SMILES canonique |
CN1C=C(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B13646110.png)

![7-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13646123.png)

![7,7-dimethyl-1H,4H,5H,6H,7H,8H-imidazo[4,5-c]azepin-4-one](/img/structure/B13646141.png)


![3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13646158.png)

![(1S,2S,6R,8S)-4-butyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decane](/img/structure/B13646168.png)


